Distamycin A hydrochloride

Übersicht

Beschreibung

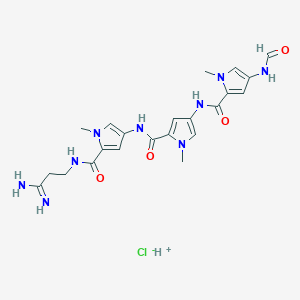

Distamycin A hydrochloride is a naturally occurring oligopyrroleamide antibiotic isolated from Streptomyces species . It exhibits antifungal and antitumor activities by binding reversibly to the minor groove of B-form DNA, preferentially targeting sequences with 4–5 consecutive adenine-thymine (A-T) base pairs . Structurally, it consists of three N-methylpyrrole-2-carboxamide units linked by amide bonds, with a formamidine group at the N-terminus and a methyl group at the C-terminus . Its molecular formula is C₂₂H₂₇N₉O₄·HCl, and it has a molecular weight of 517.97 g/mol .

However, its unique DNA-binding mechanism has inspired the development of synthetic analogs, termed "lexitropsins," designed for improved selectivity and reduced toxicity .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Stallimycinhydrochlorid wird durch Fermentation von Streptomyces distallicus in einem Fermentationsmedium synthetisiert, das eine Kohlenstoffquelle, eine Stickstoffquelle und 3-Hydroxy-4-Aminobuttersäure enthält. Während des Fermentationsprozesses wird dem Medium Pflanzenöl zugesetzt . Die Verbindung wird dann extrahiert und gereinigt, um das Hydrochloridderivat zu erhalten.

Industrielle Produktionsmethoden: Die industrielle Produktion von Stallimycinhydrochlorid folgt einem ähnlichen Fermentationsprozess, mit Optimierung für die großtechnische Produktion. Die Fermentationsbedingungen, einschließlich Temperatur, pH-Wert und Nährstoffkonzentrationen, werden sorgfältig kontrolliert, um die Ausbeute und Potenz zu maximieren .

Analyse Chemischer Reaktionen

Oxidation

Distamycin undergoes oxidation at its functional groups, particularly the carboxamide moieties. Common oxidizing agents include:

- Hydrogen peroxide : Converts amide groups to carbonyls under acidic conditions .

- Potassium permanganate : Targets the aromatic pyrrole rings, forming quinone-like derivatives.

Reduction

Reduction alters the compound’s functional groups, affecting its DNA-binding affinity:

- Sodium borohydride : Reduces carboxamide groups to amines .

- Lithium aluminum hydride : Selectively reduces pyrrole rings to dihydropyrroles.

Substitution

Substitution reactions modify Distamycin’s structure:

- Acyl chlorides : Replace amide groups with alkyl or aryl substituents, enhancing therapeutic potency .

- Alkyl halides : Introduce side chains at the amino terminus, improving solubility .

DNA Binding

Distamycin binds isohelically to the minor groove of A/T-rich DNA, widening the groove by 12–15% . Key interactions:

- Hydrogen bonding : NH groups of pyrrole carboxamides interact with adenine N3 and thymine O2 .

- Van der Waals forces : Pyrrole CHs align with adenine C2-Hs .

Chromatin Remodeling

Distamycin induces chromatin compaction by:

- Evicting linker histones : Disrupts chromatosome stability, as shown in agarose gel electrophoresis .

- Translocating histone octamers : ATP-independent sliding along DNA, confirmed by dynamic light scattering .

Thermodynamic Parameters

| Property | Control | +Distamycin A | % Change |

|---|---|---|---|

| Enthalpy (ΔH) | 24.7 kJ/mol | 34.5 kJ/mol | +39.4% |

| Specific Heat Capacity (ΔCp) | - | 0.12 kJ/mol·K | - |

Data from differential scanning calorimetry (DSC) studies .

Antiviral and Antitumor Mechanisms

- Antiviral activity : Enhances transcription initiation at viral promoters while inhibiting host machinery .

- Antitumor effects : Disrupts DNA replication and induces apoptosis in cancer cells .

Spectroscopic Analysis

NMR Data (DMSO-d₆, ppm):

| Position | ¹H Shift | ¹³C Shift |

|---|---|---|

| NH₂ | 9.18 | 164.56 |

| Pyrrole CH | 6.98–7.54 | 122.16–164.18 |

| Acetyl CH₃ | 1.77 | 11.99 |

Wissenschaftliche Forschungsanwendungen

Stallimycinhydrochlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Stallimycinhydrochlorid entfaltet seine Wirkung durch Bindung an die kleine Furche der doppelsträngigen B-DNA. Diese Bindung ist nicht-interkalierend und bildet starke reversible Komplexe an Sequenzen mit 4-5 benachbarten AT-Basenpaaren . Zu den molekularen Zielstrukturen gehören DNA-Sequenzen, die reich an Adenin und Thymin sind, was zur Hemmung der DNA-Replikation und -Transkription führt . Dieser Mechanismus ist entscheidend für seine antibakterielle und antitumorale Aktivität.

Wirkmechanismus

Stallimycin hydrochloride exerts its effects by binding to the minor groove of double-stranded B-DNA. This binding is non-intercalative and forms strong reversible complexes at sequences with 4-5 adjacent AT base pairs . The molecular targets include DNA sequences that are rich in adenine and thymine, which leads to the inhibition of DNA replication and transcription . This mechanism is crucial for its antibacterial and antitumor activities.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison

The table below summarizes key differences between Distamycin A hydrochloride and structurally related DNA-binding compounds:

Mechanistic Differences

- Netropsin: Shares Distamycin A’s preference for A-T regions but lacks the formamidine group, resulting in weaker binding affinity .

- Lexitropsins: Engineered to replace pyrrole units with imidazole or other heterocycles, enabling recognition of G-C base pairs and expanded sequence selectivity . For example, replacing the amidinium group with a dimethylamino moiety enhances chemical stability and reduces hygroscopicity .

- Doxorubicin : Functions via intercalation and topoisomerase II inhibition, causing DNA strand breaks—a mechanism distinct from groove-binding agents like Distamycin A .

Therapeutic Potential

- Antiviral Activity : Distamycin A analogs show promise against viruses like HIV-1 by targeting viral integrase . Netropsin lacks this activity due to its shorter binding site.

- Antitumor Efficacy : Lexitropsins conjugated with alkylating agents (e.g., tallimustine) exhibit enhanced cytotoxicity by inducing irreversible DNA damage .

- Toxicity Mitigation : Structural modifications, such as solid-phase synthesis of carbamate derivatives, improve pharmacokinetic profiles while retaining DNA-binding efficacy .

Biologische Aktivität

Distamycin A hydrochloride is a natural oligopeptide antibiotic derived from Streptomyces distallicus. It is primarily recognized for its ability to bind to the minor groove of DNA, particularly at adenine-thymine (A/T) rich regions. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on chromatin structure, and implications in therapeutic applications.

Distamycin A exerts its biological effects primarily through its interaction with DNA. The binding of Distamycin A to the minor groove of B-form DNA results in significant structural alterations:

- DNA Binding : Distamycin A binds isohelically to DNA, leading to the widening of the minor groove and unbending of the helix axis by approximately 12–15% . This interaction is facilitated by van der Waals forces and hydrogen bonding between the drug and DNA bases.

- Inhibition of Transcription : Despite enhancing DNA accessibility, Distamycin A inhibits transcription from both DNA and chromatin templates. It disrupts the binding of essential transcription factors such as SRF and MEF2, and interferes with high mobility group proteins (HMGA1) that are crucial for transcriptional activation .

Effects on Chromatin Structure

Recent studies have elucidated how Distamycin A remodels chromatin architecture:

- Chromatin Remodeling : Distamycin A has been shown to remodel chromatosomes and nucleosomes in an ATP-independent manner. This remodeling involves the eviction of linker histones and translocation of histone octamers along the DNA .

- Thermodynamic Parameters : Differential scanning calorimetry (DSC) studies indicate that Distamycin A forms stable complexes with nuclear DNA, affecting the melting profiles of chromatin under various ionic conditions .

Table 1: Thermodynamic Parameters from DSC Studies

| Treatment | ΔH exc (kJ/mol) | % Contribution |

|---|---|---|

| Control | 24.7 | 100% |

| + Distamycin A | 34.5 | Increased |

Antiviral Activity

Distamycin A has been investigated for its antiviral properties, particularly against vaccinia virus. Studies demonstrate that it inhibits viral pathogenesis by enhancing functional complex formation at viral promoters, thereby activating transcription initiation while concurrently inhibiting host transcription machinery .

Antitumor Potential

The antitumor activity of Distamycin A has been explored in various cancer cell lines. It has shown promise in inhibiting cell proliferation through mechanisms involving disruption of DNA replication processes and induction of apoptosis in tumor cells .

Research Findings

- Inhibition of Homeodomain-DNA Complexes : Distamycin A inhibits homeodomain-DNA interactions, which are critical for gene regulation .

- Impact on Chromatin Accessibility : While it enhances chromatin accessibility, this does not correlate with increased transcriptional activity due to its inhibitory effects on essential transcription factors .

- Structural Studies : Solid-state NMR studies have provided insights into the structural dynamics of Distamycin-DNA complexes, highlighting significant narrowing of the minor groove upon binding .

Q & A

Basic Research Questions

Q. What are the structural characteristics of Distamycin A hydrochloride that enable its DNA-binding activity?

- Category : Molecular mechanism & chemical identification.

- Answer : this compound is a crescent-shaped oligopyrrole antibiotic with a polyamide backbone. Its structure includes three N-methylpyrrole carboxamide units linked by amide bonds and a terminal amidine group, which facilitates electrostatic interactions with the DNA minor groove . The planar conformation and hydrogen-bonding capacity of the pyrrole rings allow sequence-specific binding to A/T-rich regions, typically spanning 4–5 base pairs. Structural validation methods include NMR spectroscopy (to confirm binding geometry) and circular dichroism (to monitor conformational changes in DNA upon ligand interaction) .

Q. How can researchers verify the purity of this compound in experimental preparations?

- Category : Quality control & analytical validation.

- Answer : High-performance liquid chromatography (HPLC) with UV detection at 280 nm is the gold standard for purity assessment. Use a C18 column (e.g., 4.6 × 250 mm, 5 µm) with a gradient mobile phase (e.g., 0.1% trifluoroacetic acid in water/acetonitrile). Acceptance criteria: ≥95% purity with ≤4% unidentified impurities, as per pharmacopeial guidelines for analogous compounds like vancomycin hydrochloride . Mass spectrometry (LC-MS) can further confirm molecular weight and detect degradation products.

Q. What experimental conditions optimize Distamycin A’s binding to G-quadruplex DNA (e.g., c-MYC promoter)?

- Category : Biophysical assay design.

- Answer : Use buffer systems mimicking physiological conditions (e.g., 20 mM Tris-HCl, 100 mM KCl, pH 7.4) to stabilize G-quadruplex structures. Titrate Distamycin A (0.1–10 µM) against 1 µM DNA in thermal melting assays (monitored at 295 nm) to determine ∆Tm. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity (Kd). For specificity, compare binding to duplex DNA (e.g., poly(dA-dT)) using competition assays .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations explain Distamycin A’s lower binding affinity compared to netropsin, despite structural similarities?

- Category : Computational analysis & thermodynamic profiling.

- Answer : MD simulations reveal that Distamycin A incurs a larger entropic penalty upon binding due to reduced mobility in the minor groove. Unlike netropsin (two cationic charges), Distamycin A’s single charge reduces electrostatic stabilization. Free energy calculations (e.g., thermodynamic integration) show comparable desolvation penalties for both ligands, but Distamycin A’s weaker hydrogen-bond network with DNA bases lowers overall affinity . Validate predictions via mutagenesis (e.g., altering A/T sequences) and ITC.

Q. What strategies resolve contradictions in reported binding stoichiometries (1:1 vs. 2:1 ligand:DNA) for Distamycin A?

- Category : Data contradiction & experimental variables.

- Answer : Stoichiometry depends on DNA sequence and ligand:DNA ratios. For AAAAA sites, 1:1 complexes dominate at low ratios (≤1:1), while 2:1 binding occurs at higher ratios (>1:1). In contrast, AAGTT sequences favor 2:1 binding even at low ratios due to a wider minor groove. Use analytical ultracentrifugation or fluorescence anisotropy to assess stoichiometry under varying conditions .

Q. How can researchers design Distamycin A derivatives to enhance c-MYC G-quadruplex specificity over duplex DNA?

- Category : Structure-activity relationship (SAR) optimization.

- Answer : Introduce substituents that sterically clash with duplex DNA’s narrower groove while fitting G-quadruplex grooves. For example:

- Replace N-methylpyrrole with bulkier heterocycles (e.g., thiazole) to destabilize duplex interactions.

- Add terminal cationic groups (e.g., guanidinium) to strengthen electrostatic interactions with quadruplex phosphate backbones.

Validate via competitive FRET assays (quadruplex vs. duplex) and transcriptional repression assays in c-MYC-driven cell lines .

Q. What in vitro models are appropriate for evaluating Distamycin A’s transcriptional inhibition efficacy?

- Category : Functional validation & translational research.

- Answer : Use luciferase reporter assays under the c-MYC promoter in cancer cell lines (e.g., HeLa or HL-60). Combine with chromatin immunoprecipitation (ChIP) to confirm reduced RNA polymerase II occupancy. For dose-response analysis, employ qRT-PCR to measure c-MYC mRNA levels post-treatment (IC50 typically 1–10 µM). Include negative controls with mutated G-quadruplex sequences to confirm mechanism .

Q. Methodological & Safety Considerations

Q. What safety protocols are critical when handling this compound in vitro?

- Category : Laboratory safety & compliance.

- Answer : this compound is hazardous upon inhalation or skin contact. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Decontaminate spills with 70% ethanol. Store at –20°C in airtight, light-protected containers. Prior to use, complete hazard-specific training and review the SDS for emergency procedures (e.g., eye irrigation with water for 15 minutes post-exposure) .

Q. How should researchers address batch-to-batch variability in this compound?

- Category : Reproducibility & data validation.

- Answer : Source compounds from suppliers providing detailed Certificates of Analysis (CoA) with HPLC/LC-MS data. Pre-test each batch via EMSA (electrophoretic mobility shift assay) using a standard DNA sequence (e.g., 5′-AAAAA-3′). Normalize activity relative to a reference batch in dose-response curves. Report batch numbers and purity data in publications to enhance reproducibility .

Eigenschaften

IUPAC Name |

N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N9O4.ClH/c1-29-9-13(26-12-32)6-17(29)21(34)28-15-8-18(31(3)11-15)22(35)27-14-7-16(30(2)10-14)20(33)25-5-4-19(23)24;/h6-12H,4-5H2,1-3H3,(H3,23,24)(H,25,33)(H,26,32)(H,27,35)(H,28,34);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYSJFJQEGCACQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN9O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

636-47-5 (Parent) | |

| Record name | Stallimycin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006576518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID301028195 | |

| Record name | Stallimycin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6576-51-8 | |

| Record name | 1H-Pyrrole-2-carboxamide, N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H-pyrrol-3-yl]-4-[[[4-(formylamino)-1-methyl-1H-pyrrol-2-yl]carbonyl]amino]-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6576-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stallimycin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006576518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Herperal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stallimycin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H-pyrrol-3-yl]-4-[[[4-(formylamino)-1-methyl-1H-pyrrol-2-yl]carbonyl]amino]-1-methyl-1H-pyrrole-2-carboxamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STALLIMYCIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6010N240F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.